4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

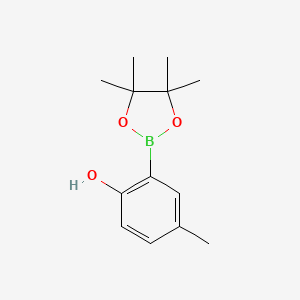

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative featuring a phenol ring substituted with a methyl group at the para position (C4) and a pinacol-protected boronate group at the ortho position (C2). This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates in synthesizing biaryls and complex organic frameworks .

Properties

IUPAC Name |

4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYCGOSWQMOXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds of similar structure are often used in organic synthesis as reagents and catalysts.

Mode of Action

It is known that similar compounds are often used in the formation of carbon-carbon bonds in reactions such as the diels-alder reaction.

Biochemical Pathways

It is known that similar compounds can be used in the borylation of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate.

Pharmacokinetics

It is known that similar compounds have a melting point of 77-81°c (lit) and a boiling point of 3556±250 °C (Predicted).

Biochemical Analysis

Biochemical Properties

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol plays a crucial role in biochemical reactions due to its ability to form stable complexes with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential in processes such as enzyme inhibition, where this compound can inhibit the activity of enzymes by binding to their active sites.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the phosphorylation status of proteins involved in signaling cascades, thereby altering the downstream effects on gene expression and metabolic pathways. Additionally, this compound has been shown to impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with biomolecules, particularly those containing diol groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity to organs. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways, thereby influencing the overall metabolic state of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms. Once inside the cell, it can interact with various binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biological activity and its ability to modulate cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can exert its effects on gene expression, enzyme activity, and metabolic processes.

Biological Activity

4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a boron-containing dioxaborolane moiety, which has been linked to various therapeutic properties. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H19B O3

- Molecular Weight : 233.10 g/mol

- Purity : >97% (GC)

Anticancer Properties

Research indicates that compounds containing dioxaborolane structures exhibit significant anticancer activity. For instance, derivatives of boron compounds have been shown to inhibit tubulin polymerization effectively:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CA-4 | 0.1 | Tubulin inhibitor |

| This compound | TBD | TBD |

In studies involving various cancer cell lines, compounds with similar structures demonstrated a capacity to induce apoptosis through caspase activation and cell cycle arrest. For example, a related study found that certain derivatives led to a significant increase in caspase-3 activation in A549 lung cancer cells when treated at concentrations of 50 and 100 nM .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Case Studies

-

Study on Human Myeloid Leukemia Cells :

- Objective : To evaluate the effects of boron-containing compounds on leukemia cell lines (HL-60 and U937).

- Findings : The compound showed a dose-dependent inhibition of cell proliferation with significant apoptosis observed at higher concentrations (100 nM). Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis .

- In Vivo Studies :

Comparison with Similar Compounds

Comparison with Analogous Boronic Ester Derivatives

Substituent Effects on Structure and Reactivity

The position and nature of substituents on the phenol ring significantly influence the electronic, steric, and reactivity profiles of boronic esters. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Boronic Esters

Physical Properties and Stability

- Melting Points: Unsubstituted 2-boronate phenol melts at 118°C (), while chlorinated analogs (e.g., 4-Cl-2-boronate) are oils at room temperature, indicating reduced crystallinity due to halogenation .

- Solubility: Hydroxymethyl-substituted derivatives () exhibit improved solubility in polar solvents (e.g., methanol), whereas methyl or chloro groups enhance lipophilicity.

Key Differentiators of the Target Compound

Thermal Stability : Compared to chlorinated analogs, the methyl group may confer higher thermal stability, making the compound suitable for high-temperature reactions.

Versatility : The ortho-boronate/para-methyl substitution pattern is less common than meta- or para-boronates, offering unique regioselectivity in coupling reactions.

Preparation Methods

Palladium-Catalyzed Borylation of 4-Methylphenol Derivatives

The most common and effective route to prepare 4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves the palladium-catalyzed borylation of a halogenated 4-methylphenol precursor (e.g., 4-bromophenol derivative) with bis(pinacolato)diboron.

- Reagents: 4-bromophenol or 4-bromomethylphenol, bis(pinacolato)diboron (B2Pin2), palladium catalyst (e.g., Pd(dppf)Cl2·DCM), and a base such as potassium phosphate (K3PO4).

- Solvent: Anhydrous tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon).

- Temperature: Typically 80-100 °C.

- Time: 12-24 hours to ensure complete conversion.

- Atmosphere: Strictly inert to prevent oxidation of sensitive boron reagents.

This method provides high selectivity and yield due to the catalytic activity of palladium and the stability of the pinacol boronate ester formed.

Oxidative Workup and Purification

Post-reaction, the crude mixture is subjected to oxidative workup to convert any boron intermediates to the desired boronic ester and to remove palladium residues.

- Oxidizing Agent: Aqueous hydrogen peroxide (30% wt.) is added dropwise at 0 °C.

- Quenching: Sodium metabisulphite is used to quench excess oxidant.

- Extraction: Organic solvents such as ethyl acetate (EtOAc) are used for extraction, followed by washes with saturated ammonium chloride and brine solutions.

- Purification: Column chromatography on C18 silica gel with a gradient of water and acetonitrile (0-60% MeCN in H2O) affords the pure product.

Detailed Experimental Procedures

The following general procedure exemplifies the preparation of the target compound:

| Step | Procedure Detail | Conditions/Notes |

|---|---|---|

| 1 | Charge 4-bromophenylboronic acid MIDA ester (or 4-bromomethylphenol) with bis(pinacolato)diboron, Pd(dppf)Cl2·DCM, and K3PO4 in an oven-dried vial | Molar ratios: 1 equiv substrate, 1.5 equiv B2Pin2, 4 mol% Pd catalyst, 3 equiv K3PO4 |

| 2 | Purge vial with nitrogen and add dry THF and a small amount of water | THF concentration ~0.25 M, water ~5 equiv |

| 3 | Heat reaction mixture to 90 °C for 24 hours under nitrogen | Stirring continuously |

| 4 | Cool to room temperature, then 0 °C, add 30% aqueous H2O2 dropwise | 10 equiv H2O2 |

| 5 | Stir at room temperature for 3 hours | Oxidation step |

| 6 | Quench with sodium metabisulphite | 4 equiv |

| 7 | Concentrate under vacuum, extract with EtOAc, wash with sat. NH4Cl and brine | Multiple extractions to maximize yield |

| 8 | Dry organic layer, filter through Celite®, concentrate | Prepare for chromatography |

| 9 | Purify by column chromatography (C18 silica gel) | Gradient elution 0-60% MeCN in H2O |

| 10 | Collect and dry the purified this compound | White solid obtained, typical yields ~80% |

Reaction Optimization and Analysis

Extensive studies have been conducted to optimize the reaction parameters including:

| Parameter | Range Tested | Optimal Condition | Effect on Yield/Selectivity |

|---|---|---|---|

| Catalyst loading | 2-6 mol% | 4 mol% Pd(dppf)Cl2·DCM | Higher catalyst loading improves rate but increases cost |

| Base | K3PO4, K2CO3, Cs2CO3 | K3PO4 | K3PO4 gives best yield and reproducibility |

| Temperature | 70-100 °C | 90 °C | Lower temp reduces conversion; higher temp risks side reactions |

| Solvent | THF, dioxane, toluene | Anhydrous THF | THF provides best solubility and reaction rate |

| Reaction time | 12-36 hours | 24 hours | Longer times increase conversion but may degrade product |

| Oxidant equivalents | 5-15 equiv H2O2 | 10 equiv | Ensures complete oxidation without overoxidation |

Summary Table of Preparation Methods

Research Findings and Practical Notes

- The use of bis(pinacolato)diboron is critical for the formation of the stable dioxaborolane ring, which imparts enhanced stability and reactivity to the phenol boronate ester.

- Maintaining an inert atmosphere throughout the reaction prevents oxidation of sensitive boron species.

- The choice of base influences the reaction rate and yield, with potassium phosphate being preferred for its mildness and efficiency.

- The oxidative workup with hydrogen peroxide converts boronate intermediates to the desired boronic ester and removes palladium residues.

- Purification by reverse-phase chromatography ensures removal of inorganic salts and palladium contaminants, yielding a product suitable for further synthetic applications.

- The compound’s stability allows for its use in subsequent coupling reactions without significant degradation.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in academic settings?

The compound is typically synthesized via esterification or coupling reactions. For example, a two-step procedure involves reacting 4-bromo-2-ethylphenol with a boronic ester precursor under basic conditions (e.g., Na₂CO₃ in DMF/water at 80°C), followed by acidic workup to yield the phenol derivative . Alternatively, cesium carbonate in THF with ethyl bromoacetate under reflux can produce analogous boronate esters, which are hydrolyzed to the final product .

Q. Which spectroscopic techniques are critical for characterizing this boronic ester?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and boronate ester integrity.

- X-ray crystallography : For unambiguous structural determination. SHELX and OLEX2 are widely used for refinement and analysis of crystallographic data .

- FT-IR : To identify B-O (∼1350 cm⁻¹) and phenolic O-H (∼3200 cm⁻¹) stretches.

Q. How is purity assessed for this compound, and what are common impurities?

Purity is typically evaluated via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Common impurities include unreacted boronic acid precursors or deprotected phenolic byproducts. Suppliers often report ≥97% purity for research-grade material .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, the B-O bond in the dioxaborolane ring typically measures ~1.36 Å, while the phenolic C-O bond is ~1.38 Å. Using SHELXL for refinement, researchers can identify disorder or thermal motion artifacts, particularly in the methyl groups of the pinacol moiety .

Q. What mechanistic insights explain variable yields in Suzuki-Miyaura couplings with this boronic ester?

Yield discrepancies often arise from:

- Base selection : K₂CO₃ or Cs₂CO₃ may enhance transmetallation efficiency compared to weaker bases.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote protodeboronation.

- Pd catalyst : Buchwald ligands (e.g., SPhos) reduce steric hindrance for aryl coupling partners .

Q. How do substituent variations (e.g., methyl vs. methoxy groups) impact reactivity in cross-coupling reactions?

Comparative studies show electron-donating groups (e.g., -CH₃) increase boronate stability but slow transmetallation. In contrast, electron-withdrawing groups (e.g., -NO₂) accelerate coupling but risk oxidative deboronation. For example, 2-methoxy analogs (CAS 269410-23-3) exhibit 15% lower yields in Suzuki reactions due to steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.